REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=O)=[CH:8][CH:7]=1.[N+:15]([CH3:18])([O-:17])=[O:16]>CO>[CH3:3][O:4][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:18][N+:15]([O-:17])=[O:16])=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C=O)=O
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a precipitate was formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C=C[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 228 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |